Phosphinic acid, phenyl-, propyl ester
Overview
Description
Phosphinic acid, phenyl-, propyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid moiety esterified with a phenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, phenyl-, propyl ester can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with propyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between phenylphosphinic acid and propyl halides. This method offers high yields and operational simplicity, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions allows for efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, phenyl-, propyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, phenyl-, propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl-, propyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor of metalloproteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects in the treatment of diseases where metalloproteases play a key role .
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, phenyl-, ethyl ester
- Phosphinic acid, phenyl-, methyl ester
- Phosphinic acid, phenyl-, butyl ester
Uniqueness
Phosphinic acid, phenyl-, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
oxo-phenyl-propoxyphosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2P/c1-2-8-11-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHUWQORSGQOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[P+](=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537385 | |
Record name | Oxo(phenyl)propoxyphosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6911-99-5 | |
Record name | Oxo(phenyl)propoxyphosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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